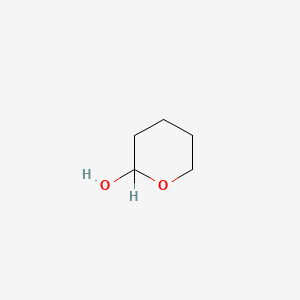
2-Hydroxytetrahydropyran
Overview
Description
2-Hydroxytetrahydropyran, also known as tetrahydro-2H-pyran-2-ol, is a chemical compound with the molecular formula C5H10O2 . It is primarily used for research and development purposes .
Synthesis Analysis
One method of synthesizing 2-Hydroxytetrahydropyran involves the reductive amination of biomass-derived dihydropyran over hydroxylapatite nanorod supported Ni catalysts . This process couples the in-situ generation of 5-hydroxypentanal (via the ring-opening tautomerization of 2-Hydroxytetrahydropyran) and its subsequent reductive amination .Molecular Structure Analysis
The molecular weight of 2-Hydroxytetrahydropyran is 102.13 . The InChI code for this compound is 1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 .Chemical Reactions Analysis
2-Hydroxytetrahydropyran is a key reaction pathway intermediate in the synthesis of biorenewable 1,5-PD . Its reactivity is 80 times greater than that of THFA over a bimetallic hydrogenolysis catalyst .Physical And Chemical Properties Analysis
2-Hydroxytetrahydropyran is a clear colorless liquid . It has a boiling point of 170.5°C at 760 mmHg . The density of this compound is 1.099 g/cm^3 at 25 ºC .Scientific Research Applications
Synthesis of 2H-Pyrans
2-Hydroxytetrahydropyran is used in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
Reductive Amination
2-Hydroxytetrahydropyran can be used in the reductive amination of biomass-derived dihydropyran . This process involves the in situ generation of 5-hydroxypentanal (5-HP, via the ring-opening tautomerization of 2-hydroxytetrahydropyran (2-HTHP)) and its subsequent reductive amination . This method is considered a promising and sustainable alternative to synthesize amines, due to the readily available alcohols feedstocks from both petrochemical resources and renewable biomass .
Synthesis of 5-Amino-1-Pentanol
2-Hydroxytetrahydropyran is used in the synthesis of 5-amino-1-pentanol (5-AP) over hydroxylapatite nanorod supported Ni catalysts (Ni-HAP) . An excellent 5-AP yield of 92% was achieved under mild reaction conditions of 80 °C and 2 MPa H2 .
Synthesis of Daurichromenic Acid and Analogues
2-Hydroxytetrahydropyran is used as a key intermediate in the total synthesis of (−)-daurichromenic acid and analogues . The use of Lewis or Brønsted acids, In3+, or iodine as catalysts resulted complementary to the iminium formation and afforded similar reaction outcomes .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxytetrahydropyran (2-HTHP) is the reductive amination process . This compound is used as a substrate in the reductive amination of bio-furfural .
Mode of Action
2-HTHP interacts with its targets through a ring-opening tautomerization . This process involves the conversion of 2-HTHP into 5-hydroxypentanal (5-HP), which subsequently undergoes reductive amination .
Biochemical Pathways
The key biochemical pathway involving 2-HTHP is the dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions . This pathway allows for the synthesis of 1,5-pentanediol (1,5-PD) from furfural .
Pharmacokinetics
Its transformation into 5-hp via ring-opening tautomerization suggests that its bioavailability may depend on the efficiency of this process .
Result of Action
The result of 2-HTHP’s action is the production of 5-Amino-1-pentanol (5-AP) . This is achieved through the reductive amination of 5-HP, which is produced from 2-HTHP via ring-opening tautomerization .
Action Environment
The action of 2-HTHP is influenced by environmental factors such as temperature and pressure . For instance, the reductive amination of 2-HTHP to 5-AP was carried out under mild conditions of 60 °C and 2 MPa H2 .
Safety and Hazards
Future Directions
The synthesis of useful amines from bio-based carbonyl compounds like 2-Hydroxytetrahydropyran is highly desired due to their mild reaction conditions and green sustainability . The reductive amination of bio-furfural-derived 2-Hydroxytetrahydropyran to high-value-added 5-Amino-1-pentanol was carried out over efficient Ni–Al2O3 catalysts .
properties
IUPAC Name |
oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELWCAITJAEQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972014 | |
| Record name | Oxan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
694-54-2, 56573-79-6 | |
| Record name | 2-Hydroxytetrahydropyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxytetrahydropyran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydro-2H-pyran-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxytetrahydropyran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2QS543EC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-hydroxytetrahydropyran?
A1: 2-Hydroxytetrahydropyran has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: What spectroscopic data is available for characterizing 2-hydroxytetrahydropyran?
A2: Researchers have used various spectroscopic techniques to characterize 2-HTHP, including 1H NMR and 13C NMR spectroscopy. [, ] Additionally, broadband rotational spectroscopy has been employed to study its conformational properties. []
Q3: How does 2-hydroxytetrahydropyran contribute to the synthesis of 1,5-pentanediol?
A3: 2-HTHP serves as a crucial intermediate in the production of 1,5-pentanediol (1,5-PD) from furfural. It exhibits significantly higher reactivity (80 times) than tetrahydrofurfuryl alcohol (THFA) in hydrogenolysis reactions over bimetallic catalysts. This enhanced reactivity stems from its ability to undergo ring-opening tautomerization to 5-hydroxyvaleraldehyde, which is subsequently hydrogenated to 1,5-PD. []
Q4: What role does 2-hydroxytetrahydropyran play in the synthesis of 5-amino-1-pentanol?
A4: 2-HTHP serves as a starting material for the synthesis of 5-amino-1-pentanol (5-AP) through reductive amination. Various catalysts, including nano-Ni–Al2O3 and hydrotalcite-based Ni–Mg3AlOx, have demonstrated high efficiency in converting 2-HTHP to 5-AP. [, ]
Q5: Can 2-hydroxytetrahydropyran be used as a protecting group in organic synthesis?
A5: Yes, 2-HTHP can act as a protecting group for alcohols and thiols. Allyl tetrahydropyranyl ether (ATHPE) can be used to introduce the 2-tetrahydropyranyl (THP) group, which can be subsequently removed under mild conditions using N-halosuccinimides (NXS) and iodine. []
Q6: How does 2-hydroxytetrahydropyran participate in the synthesis of tetrahydropyran (THP)?
A6: 2-HTHP acts as an intermediate in the synthesis of THP from tetrahydrofurfuryl alcohol (THFA) over Cu–ZnO/Al2O3 catalysts. THFA rearranges to 2-HTHP, which then dehydrates to 3,4-2H-dihydropyran (DHP) over acidic sites. Finally, DHP undergoes hydrogenation to form THP. []
Q7: Have computational methods been used to study 2-hydroxytetrahydropyran?
A7: Yes, ab initio and DFT calculations have been employed to investigate the conformational pathways and energetics of 2-HTHP. These studies revealed deviations from the typical pseudorotation/inversion scheme observed in other six-membered rings. []
Q8: What insights have computational studies provided into the anomeric effect in 2-hydroxytetrahydropyran?
A8: High-level CCSD(T) computations with extensive basis sets have been used to determine the intrinsic conformational preferences of 2-HTHP. These studies have provided valuable information about the anomeric effect, specifically highlighting the relative stability of the axial and equatorial conformations. []
Q9: How does 2-hydroxytetrahydropyran react with chloral?
A9: When heated with substituted allyl alcohols in acetonitrile in the presence of copper(I) chloride, chloral reacts with 2-HTHP to form substituted 3,3,5-trichlorotetrahydropyrans as diastereomeric mixtures. [, ]
Q10: Can 2-hydroxytetrahydropyran be used in multicomponent reactions?
A10: Yes, 2-HTHP, derived from asymmetric organocatalysis, can participate in Ugi multicomponent reactions. This strategy enables the synthesis of novel cyclic depsipeptide mimics by reacting chiral 2-HTHP with α-amino acids and isocyanides, ultimately yielding nine-membered-ring lactones. []
Q11: What are the applications of 2-isothiocyanatotetrahydropyran, a derivative of 2-hydroxytetrahydropyran?
A11: 2-Isothiocyanatotetrahydropyran, synthesized from 2-HTHP, reacts with amines to afford thioureas and with alkoxides to yield thiocarbamates. Interestingly, reactions with substituted anilines selectively produce monosubstituted arylthioureas. Furthermore, treatment with mesitylnitrile oxide converts the thioureas and thiocarbamates into the corresponding ureas and carbamates, respectively. []
Q12: What happens to dihydropyran (DHP) in the presence of water, and how does this relate to 2-hydroxytetrahydropyran?
A12: DHP undergoes autocatalytic hydration to 2-HTHP due to the in situ formation of carboxylic acids. This process occurs in both batch and continuous flow reactors. The carboxylic acids, possibly 5-hydroxyvaleric acid, increase the solution acidity, further accelerating DHP hydration. While high yields of 2-HTHP and C10 dimers are observed at temperatures below 100°C, byproducts such as acidic solid coke and other C10 dimers are formed at higher temperatures (≥140 °C). []
Q13: What happens when the Wittig reaction is performed on 2-hydroxytetrahydropyran?
A13: The Wittig reaction of 2-HTHP provides a route to (Z)-5-alkenols with high stereoselectivity. This approach has been successfully employed in the synthesis of (Z)-4-hexenol from 2-hydroxytetrahydrofuran and the stereoselective preparation of the sex pheromone (Z)-heneicos-6-en-11-one. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)



